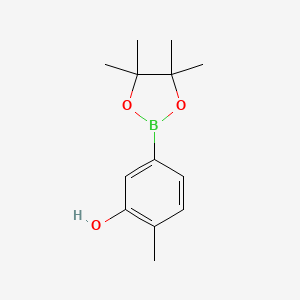

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an organic compound that is widely used in scientific research and applications due to its unique properties. It is a boron-based phenolic compound that is structurally and chemically similar to other phenols and is used as a versatile building block for a variety of applications. This compound has been studied extensively and has been found to have a wide range of potential uses in the laboratory setting. In

Scientific Research Applications

Crystal Structure and Vibrational Properties

The synthesis and structural characterization of compounds related to 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol have been explored, with particular focus on their crystal structure and vibrational properties. These studies involve spectroscopic methods (FT-IR, NMR, MS) and X-ray diffraction, supported by density functional theory (DFT) calculations. The results offer insights into the conformation and molecular structure of these compounds, which are consistent with X-ray single crystal diffraction data (Wu, Chen, Chen, & Zhou, 2021).

Synthesis and Crystallography

Another research effort focuses on synthesizing boric acid ester intermediates with benzene rings, including derivatives of this compound. These compounds are obtained through multi-step reactions, and their structures are confirmed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. DFT studies are also employed to analyze molecular structures and physicochemical properties (Huang et al., 2021).

Synthesis of Boronic Acid Esters

In a study focused on the synthesis of boronic acid esters, compounds related to this compound are synthesized and characterized. The research outlines the use of these compounds in inhibiting serine proteases, with a focus on thrombin. The study also examines the compounds' behavior in both solid state and solution (Spencer et al., 2002).

Borylation Techniques

A significant contribution to this field includes the investigation of borylation techniques. Research has been conducted on the palladium-catalyzed borylation of aryl bromides using compounds related to this compound. This method is noted for its effectiveness, particularly in borylating aryl bromides with sulfonyl groups (Takagi & Yamakawa, 2013).

Quantum NMR Analysis

The use of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a related compound, in quantitative 31P NMR analysis of hydroxyl groups in lignins has been thoroughly examined. This approach provides a protocol for spectra acquisition and yields results comparable to other analysis methods (Granata & Argyropoulos, 1995).

Mechanism of Action

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It is known that boronic acids and their derivatives, such as this compound, can form reversible covalent complexes with proteins, enzymes, and other biological molecules, which may alter their function .

Biochemical Pathways

Boronic acids and their derivatives are often used in organic synthesis and medicinal chemistry, suggesting they may interact with a variety of biochemical pathways .

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as chloroform, ether, and dichloromethane

Result of Action

The ability of boronic acids and their derivatives to form reversible covalent complexes with biological molecules suggests they could have a variety of effects, depending on the specific targets they interact with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to be stable under dry conditions but may hydrolyze in a humid environment . Therefore, the storage and handling conditions of this compound could significantly impact its effectiveness.

properties

IUPAC Name |

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO3/c1-9-6-7-10(8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8,15H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHMOCPMZNQLGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B2472830.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone](/img/structure/B2472836.png)

![2-Methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2472846.png)

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2472850.png)